2-(4-(Trifluoromethyl)phenyl)thiazole
Overview
Description
2-(4-(Trifluoromethyl)phenyl)thiazole is a useful research compound. Its molecular formula is C10H6F3NS and its molecular weight is 229.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity: A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated significant anticancer activity against various cell lines, suggesting the potential of these compounds in cancer therapy (Cai et al., 2016).
Synthesis and Characterization: Research on the synthesis and characterization of trifluoromethyl heterocyclic compounds, including thiazoline and thiazole derivatives, highlights the versatility and potential applications of these compounds in various fields (Coyanis et al., 2003).
Corrosion Inhibition: New thiazole hydrazones have shown potential as corrosion inhibitors for mild steel in acid media, indicating their usefulness in industrial applications (Chaitra et al., 2016).
Organic Synthesis: Palladium-catalyzed direct arylation of thiazoles with aryl bromides has been explored, demonstrating the utility of these compounds in organic synthesis (Yokooji et al., 2003).
Photophysical Properties: The synthesis and investigation of phthalimide-based thiazoles as inhibitors and for antiproliferative activity against cancer cell lines highlight their potential in pharmaceutical applications (Donarska et al., 2022).
Corrosion Inhibition of Copper: Thiazoles have been synthesized and evaluated as corrosion inhibitors of copper, demonstrating their potential in material protection (Farahati et al., 2019).
Radiolabeling: The synthesis of tritium and carbon-14 labeled 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)thiazole showcases the application of these compounds in radiolabeling and tracing studies (Hsi & Stolle, 1986).
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAUOCTXMJPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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